molecular formula C25H24FN5O2 B2608017 8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-74-7

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2608017
CAS No.: 899987-74-7
M. Wt: 445.498
InChI Key: AAJZYFSPCGHCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

The compound's derivatives have been studied for their affinity towards serotonin (5-HT1A/5-HT7) receptors and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), indicating potential as antidepressant agents. These studies include synthesis and evaluation of derivatives showing potential as 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. Molecular modeling suggests the significance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Dual-Target Directed Ligands for Neurodegenerative Diseases

Annelated xanthine scaffold derivatives have been designed as dual-target-directed ligands, combining A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B). These novel compounds show promise for symptomatic relief and potential disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease, by exhibiting high selectivity versus related targets and identifying potent, selective MAO-B inhibitors (Załuski et al., 2019).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrate selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. These properties suggest potential applications in fluorescence sensing for chemicals, highlighting the versatility of imidazo[2,1-f]purine derivatives in material science (Shi et al., 2015).

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-14-7-6-8-20(15(14)2)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-9-11-19(26)12-10-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZYFSPCGHCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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